molecular formula C9H5Br2NO B1600030 4,5-Dibromo-2-phenyloxazole CAS No. 92629-12-4

4,5-Dibromo-2-phenyloxazole

Cat. No.: B1600030
CAS No.: 92629-12-4
M. Wt: 302.95 g/mol
InChI Key: OSPFUGIIHNUXQY-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-phenyloxazole (CAS 92629-12-4) is an organic compound with the molecular formula C9H5Br2NO and an average molecular mass of 302.95 Da . This brominated heterocycle serves as a highly versatile and valuable synthetic building block in medicinal chemistry and materials science research. The presence of two bromine atoms on the oxazole core makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the systematic exploration of structure-activity relationships . The electron-deficient nature of the oxazole ring, further enhanced by the bromine substituents, allows this compound to function as a key precursor in the synthesis of more complex heterocyclic systems and functional materials. As a reagent, it is typically supplied for cold-chain transportation to ensure stability . Researchers utilize this compound exclusively for scientific and industrial research applications. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

4,5-dibromo-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPFUGIIHNUXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459224
Record name Oxazole, 4,5-dibromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92629-12-4
Record name Oxazole, 4,5-dibromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 4,5 Dibromo 2 Phenyloxazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors. For 4,5-dibromo-2-phenyloxazole, these reactions provide a means to selectively functionalize the C4 and C5 positions. The reactivity of the bromine atoms is influenced by their position on the electron-deficient oxazole (B20620) ring, which can lead to regioselective transformations.

Suzuki-Miyaura Coupling of Bromooxazoles

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar bromooxazole systems has been investigated. For instance, the coupling of 5-bromo-2-phenyloxazole (B1271533) has been reported to proceed in fairly good yields. sci-hub.se In the case of dihalo-oxazoles, such as 2,4-dihalooxazoles, regioselective Suzuki-Miyaura coupling has been demonstrated, typically occurring at the more reactive halogen position. ignited.inacs.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Related Bromooxazole Systems

Oxazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2-Iodo-4-bromo-5-phenyloxazoleArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OGood ignited.in
5-Bromo-2-phenyloxazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OFair sci-hub.se
3-Chloroindazole5-Indole boronic acidP2 PrecatalystK₃PO₄Dioxane/H₂O95 nih.gov

Note: The data in this table is for related bromooxazole and other haloazole compounds to illustrate typical reaction conditions and outcomes.

A significant challenge in the cross-coupling of dihaloheterocycles like this compound is achieving regioselectivity. The electronic properties of the oxazole ring render the C5 position generally more electron-deficient and thus potentially more reactive towards oxidative addition to the palladium(0) catalyst compared to the C4 position. However, steric factors and the specific reaction conditions, including the choice of catalyst, ligand, and base, can influence the site of reaction. sioc-journal.cn

The "halogen dance" reaction, a base-catalyzed intramolecular halogen migration, further complicates the regioselectivity. It has been shown that 5-bromo-2-phenyloxazole can undergo a halogen dance to form a 4-bromo-5-lithio-2-phenyloxazole intermediate upon treatment with a strong base like lithium diisopropylamide (LDA). ignited.inthieme-connect.com This intermediate can then be trapped with various electrophiles to yield 5-substituted 4-bromo-2-phenyloxazoles. ignited.inthieme-connect.com This phenomenon highlights the potential for isomerization under basic conditions, which could affect the outcome of a planned cross-coupling reaction.

Studies on other dihaloheterocycles, such as 4,5-dibromo-2-methylpyridazin-3(2H)-one, have shown that Suzuki-Miyaura reactions can lead to mixtures of mono- and di-substituted products, with the regioselectivity being dependent on the reaction conditions. mdpi.com For dihalo-oxazoles, it has been demonstrated that regioselective Suzuki-Miyaura coupling can be achieved, often at the more reactive halogen position, allowing for subsequent coupling at the remaining halogen. acs.orgnih.gov

Stille Coupling Reactions of 2-Phenyloxazoles

The Stille coupling involves the palladium-catalyzed reaction between an organotin compound and an organic halide or pseudohalide. wikipedia.org This reaction is known for its tolerance to a wide variety of functional groups and the stability of the organostannane reagents. researchgate.netlibretexts.org

While direct examples of Stille coupling with this compound are not readily found in the literature, studies on related systems provide insight into its potential reactivity. A comparative study of Stille cross-coupling on 2-phenylthiazoles and 2-phenyloxazoles has been conducted, indicating the general applicability of this reaction to the oxazole scaffold. Furthermore, Stille reactions have been successfully employed in the sequential functionalization of dihalo-oxazoles. acs.orgnih.gov For instance, after a regioselective Suzuki-Miyaura coupling on a 2,4-dihalooxazole, the remaining halogen can undergo a subsequent Stille coupling to afford trisubstituted oxazoles. ignited.inacs.orgnih.gov

Table 2: Stille Coupling Reactions on Related Oxazole Systems

Oxazole SubstrateCoupling PartnerCatalystSolventYield (%)Reference
4-Substituted-2,5-diphenyloxazolesOrganostannanesPd(PPh₃)₄TolueneGood wikipedia.orgnih.gov
4-Bromo-2-(2-oxazolyl)thiazoleOrganostannanePd(PPh₃)₄THF72 researchgate.net
Bromide SubstrateStannanePd(PPh₃)₄DMF88 commonorganicchemistry.com

Note: This table presents data for related oxazole compounds to illustrate the general conditions for Stille coupling.

Negishi Coupling and Organozinc Intermediates

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgresearchgate.net This reaction is particularly useful for its high reactivity and the ability to form carbon-carbon bonds involving sp, sp², and sp³ hybridized carbon atoms. wikipedia.org The organozinc reagents are typically prepared from the corresponding organohalides or through deprotonation with a strong base followed by transmetalation with a zinc salt. researchgate.net

Specific data on the Negishi coupling of this compound is scarce. However, Negishi couplings have been reported for other oxazole systems. For example, 2-lithiooxazole, generated from the deprotonation of oxazole, can be transmetalated to the corresponding organozinc reagent and subsequently coupled with aryl halides. researchgate.netarkat-usa.org The functionalization of the 2-position of 2-butylthiooxazoles has also been achieved using organozinc reagents in palladium- or nickel-mediated cross-coupling reactions. researchgate.net These examples suggest that this compound could be a viable substrate for Negishi coupling, potentially allowing for sequential functionalization at the C4 and C5 positions.

Table 3: Negishi Coupling of Heterocyclic Compounds

Heterocycle SubstrateCoupling PartnerCatalyst/LigandSolventYieldReference
2-Heterocyclic Organozinc ReagentsAryl ChloridesPd₂(dba)₃ / X-PhosTHFHigh researchgate.net
Secondary Alkylzinc HalidesAryl BromidesPd(OAc)₂ / CPhosTHFGood to Excellent unipi.it
2-(2-Oxazolyl)thiazole (as organozinc)2,4-DibromothiazolePd(PPh₃)₄THF40% arkat-usa.org

Note: The data provided is for related heterocyclic systems to indicate the potential of Negishi coupling.

Palladium-Catalyzed C-H Activation/Arylation (if applicable to dibromo-oxazoles)

Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical method for the functionalization of heterocycles. researchgate.netresearchgate.netignited.in For 2-phenyloxazoles, the C-H bond at the C5 position is often the most reactive site for direct arylation due to the electronic nature of the oxazole ring. beilstein-journals.org However, the presence of bromine atoms at both the C4 and C5 positions in this compound makes direct C-H activation at these positions irrelevant.

Instead, C-H activation could potentially occur on the phenyl ring at the C2 position. The ortho C-H bonds of the 2-phenyl group can be activated and arylated in the presence of a palladium catalyst, often with the assistance of a directing group. researchgate.netignited.in Reviews on the palladium-catalyzed C-H activation of phenyl-substituted heterocyclic aromatics, including phenyloxazoles, detail various coupling reactions such as arylation, acylation, and alkylation. sioc-journal.cn

Homocoupling Reactions of Oxazole Carboxylic Derivatives

Palladium-catalyzed homocoupling reactions of organohalides or organometallic reagents can be a useful method for the synthesis of symmetrical bi-aryl or bi-heteroaryl compounds. In the context of oxazoles, the homocoupling of oxazole carboxylic derivatives has been reported. An efficient palladium(II)-catalyzed homocoupling of thiazole-4-carboxylic or oxazole-4-carboxylic derivatives has been described, leading to the formation of bis-5,5′-thiazole (oxazole)-4,4′-dicarboxylic derivatives in good to excellent yields. researchgate.net

While this specific reaction requires a carboxylic acid functionality, which is not present in this compound, it is conceivable that this substrate could be first converted to an oxazole carboxylic acid derivative. For instance, one of the bromine atoms could be transformed into a carboxylic acid group through a sequence of halogen-metal exchange and reaction with carbon dioxide. The resulting bromo-oxazole carboxylic acid could then potentially undergo a homocoupling reaction.

Organometallic Reactivity (e.g., Directed Metalation)

Organometallic chemistry provides a powerful avenue for the functionalization of the 2-phenyloxazole (B1349099) scaffold. vapourtec.commsu.eduuni-due.de The formation of organometallic intermediates, typically organolithium species, allows for subsequent reactions with a wide array of electrophiles. This can be achieved either through deprotonation (metalation) or through metal-halogen exchange.

Directed ortho-metalation (DoM) is a strategy where a functional group on an aromatic ring directs a strong base to deprotonate a specific adjacent position. uwindsor.caorganic-chemistry.org While the phenyl group or the oxazole itself can direct metalation, the regioselectivity can be ambiguous. However, introducing a potent directing group onto the oxazole ring can provide excellent control. For example, a methoxy (B1213986) group at the C5 position of 2-phenyloxazole directs n-butyllithium (n-BuLi) to selectively deprotonate the C4 position. researchgate.netresearchgate.net The resulting 4-lithio-5-methoxy-2-phenyloxazole is a versatile intermediate that can be trapped with various electrophiles. researchgate.netresearchgate.net Similarly, an oxazoline (B21484) substituent placed at the C4 position of a 5-phenyloxazole (B45858) has been shown to direct lithiation to the C2 position, a reaction that notably suppresses the competing electrocyclic ring-opening that can plague other lithiated oxazoles. acs.org

For this compound, the primary organometallic pathway involves metal-halogen exchange. The bromine atoms can be selectively exchanged with a metal, most commonly lithium, by treatment with an organolithium reagent like n-BuLi or t-BuLi at low temperatures. This reaction generates a lithiated oxazole intermediate, which is a potent nucleophile. The selectivity of exchanging the C4-Br versus the C5-Br can depend on steric and electronic factors, as well as reaction conditions. The resulting organolithium species can react with electrophiles such as aldehydes, ketones, carbon dioxide, and silyl (B83357) chlorides to install a wide range of functional groups. thieme-connect.com

Table 2: Directed Metalation of 5-Methoxy-2-phenyloxazole. researchgate.netresearchgate.net
Starting MaterialReagentsElectrophileProductYield (%)
5-Methoxy-2-phenyloxazolen-BuLi, THF, -78 °CD₂O4-Deuterio-5-methoxy-2-phenyloxazole88
5-Methoxy-2-phenyloxazolen-BuLi, THF, -78 °CMeI-TMEDA4-Methyl-5-methoxy-2-phenyloxazole63
5-Methoxy-2-phenyloxazolen-BuLi, THF, -78 °CPhCHO(5-Methoxy-2-phenyloxazol-4-yl)(phenyl)methanolNot specified
5-Methoxy-2-phenyloxazolen-BuLi, THF, -78 °CMe₂CHCHO1-(5-Methoxy-2-phenyloxazol-4-yl)-2-methylpropan-1-olNot specified

Radical Reactions Involving Bromine Centers

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage, enabling access to radical-based transformations. These processes offer an alternative to ionic pathways for functionalizing the oxazole core.

Halogen Atom Transfer (XAT) is a fundamental process in radical chemistry where a radical species abstracts a halogen atom from a substrate to generate a new carbon-centered radical. iu.edusioc-journal.cn This strategy is particularly effective for alkyl and aryl halides. sioc-journal.cn In the context of this compound, a radical initiator, often generated photochemically or thermally, can abstract one of the bromine atoms. iu.edursc.org

For example, a silyl or an α-aminoalkyl radical, generated via photoredox catalysis, can abstract a bromine atom from the dibrominated oxazole ring. acs.org This XAT event would produce a highly reactive 4- or 5-oxazolyl radical intermediate. This intermediate can then participate in a variety of subsequent reactions, such as addition to alkenes or alkynes, or trapping by a hydrogen atom donor to effect a net hydrodebromination. The bromine radical (Br•) itself is a key species in many HAT processes, where it can abstract a hydrogen atom from a C-H bond to generate a carbon radical. rsc.org In a reverse sense for the dibromo-oxazole, a carbon-centered radical can engage in a halogen atom transfer with the C-Br bond to propagate a radical chain reaction. rsc.org

Photochemical Transformations of Oxazole Rings

The 2-phenyloxazole ring system is photochemically active and can undergo significant structural rearrangements upon irradiation with UV light. rsc.orgresearchgate.net The primary photochemical pathway for 2-phenyloxazole involves a valence isomerization to a transient 3-phenyl-2H-azirine-2-carbaldehyde intermediate. rsc.org This highly strained three-membered ring intermediate is not typically isolated but undergoes further thermal or photochemical reactions.

From this azirine intermediate, two main products can be formed:

Isomeric Oxazole: The intermediate can rearrange to form 4-phenyloxazole. rsc.orgresearchgate.net This constitutes a photo-induced transposition of the phenyl group from the C2 to the C4 position of the oxazole ring.

Isoxazole Formation: The azirine can also be thermally converted into 3-phenylisoxazole, resulting in a change of the heterocyclic core itself. rsc.org

These transformations highlight the dynamic nature of the oxazole ring under photochemical conditions. While specific studies on the photochemistry of the 4,5-dibrominated analog are not widely reported, it is expected that the fundamental 2-phenyloxazole ring photorearrangement would be a competing pathway alongside potential reactions involving the carbon-bromine bonds. acs.org Other photochemical methods have also been developed to synthesize substituted oxazoles, such as the transformation of O-(β-arylethyl) arylimidates into 2,4-diaryl-5-iodoxazoles, demonstrating the utility of light-induced reactions in building and modifying this heterocycle. researchgate.net

Photolysis and Photooxidation Processes

The study of the interaction of light with substituted oxazoles reveals pathways primarily dominated by photooxidation, particularly in the presence of singlet oxygen. While specific photolysis or photooxidation studies on this compound are not extensively documented, the general behavior of substituted oxazoles provides a strong indication of its expected reactivity.

The principal reaction pathway for oxazoles with singlet oxygen is a [4+2]-cycloaddition. cdu.edu.au This process avoids the ene-mode addition due to the absence of allylic hydrogen in the oxazole ring. The [4+2]-cycloaddition results in the formation of endoperoxides. cdu.edu.au These reactions are noted to be rapid and largely independent of the solvent used. cdu.edu.au Subsequent rearrangement of these endoperoxide intermediates can lead to the formation of triamides, which are valuable as potent acylating agents. cdu.edu.au

The rate of photooxidation is influenced by the nature of the substituents on the oxazole ring. Electronic effects of functional groups can alter the reaction kinetics. For instance, substituted oxazoles, such as 4-methyl-2,5-diphenyloxazole, exhibit a slightly higher pseudo-first-order reaction rate (1.14 × 10⁶ M⁻¹ s⁻¹) compared to unsubstituted oxazole (0.94 × 10⁶ M⁻¹ s⁻¹) under similar conditions. cdu.edu.au This suggests that the electron-withdrawing nature of the bromine atoms in this compound would influence its rate of photooxidation. The application of photooxidation of oxazole derivatives is significant in the synthesis of complex molecules, including the antitumor agent antimycin A3. cdu.edu.au

Reactant Type Primary Reaction Pathway Intermediate Product Final Product Type Kinetic Rate Comparison
Substituted Oxazole[4+2]-Cycloaddition with Singlet OxygenEndoperoxideTriamideSlightly higher than unsubstituted oxazole cdu.edu.au
Unsubstituted Oxazole[4+2]-Cycloaddition with Singlet OxygenEndoperoxideTriamide0.94 × 10⁶ M⁻¹ s⁻¹ cdu.edu.au

Electrochemical Reactivity and Synthesis

The electrochemical behavior of oxazole derivatives is an area of growing interest, particularly for the development of green and efficient synthetic methodologies. While direct electrochemical studies on this compound are limited in the available literature, the broader field of electrochemical synthesis of substituted oxazoles offers significant insights into its potential reactivity and synthetic utility.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the precise structure of organic molecules in solution. For 4,5-Dibromo-2-phenyloxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.

While standard ¹H and ¹³C NMR provide initial data, advanced pulse sequences are required for unambiguous assignments.

DEPT (Distortionless Enhancement by Polarization Transfer): This 1D technique is instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, a DEPT-135 experiment would show positive signals for the CH groups of the phenyl ring and no signals for the five quaternary carbons (C2, C4, C5 of the oxazole (B20620) ring, and the ipso-carbon of the phenyl ring).

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is crucial for mapping long-range (typically 2-3 bonds) correlations between protons and carbons. It would be the primary tool for assembling the molecular skeleton. Key expected correlations would include:

The ortho-protons (H-2'/H-6') of the phenyl ring showing a correlation to the C2 carbon of the oxazole ring.

These same protons correlating with the ipso-carbon (C-1') and meta-carbons (C-3'/C-5') of the phenyl ring.

The meta- and para-protons of the phenyl ring showing correlations within the phenyl ring, confirming its substitution pattern.

TOCSY (Total Correlation Spectroscopy): This 2D homonuclear experiment reveals correlations between all protons within a single spin system. For this molecule, a TOCSY experiment would show correlations between all the protons of the phenyl ring (ortho, meta, and para), helping to resolve any overlapping signals and confirm they belong to the same structural fragment.

TROSY (Transverse Relaxation-Optimized Spectroscopy): While primarily used for large biomolecules to reduce signal broadening, the principles of TROSY are part of the advanced toolkit for optimizing resolution, though it would be less critical for a small molecule like this compound unless studying its interaction with larger systems.

An interactive table summarizing the expected NMR correlations for assembling the structure of this compound is provided below.

Technique Correlated Nuclei Expected Key Correlations Information Gained
DEPT-135 ¹³CPhenyl CH carbons (positive)Identifies all quaternary carbons (no signal) and CH carbons.
HMBC ¹H → ¹³C (2-3 bonds)H-2'/6' → C2, C1', C3'/5'Connects the phenyl ring to the C2 position of the oxazole.
TOCSY ¹H ↔ ¹HH-2'/6' ↔ H-3'/5' ↔ H-4'Confirms all aromatic protons belong to a single phenyl spin system.

The ¹³C NMR chemical shifts of the oxazole ring are highly sensitive to the electronic effects of substituents. The presence of two bromine atoms at the C4 and C5 positions has a profound impact on their respective chemical shifts.

Bromine, being a heavy halogen, exerts a significant "heavy atom effect." This effect typically induces a substantial upfield shift (to a lower ppm value) for the directly attached carbon atom compared to an unsubstituted or chlorine-substituted carbon. In the case of this compound, both the C4 and C5 carbons are expected to be significantly shielded. Based on data from other substituted oxazoles, the chemical shifts can be predicted. For the parent 2-phenyloxazole (B1349099), C4 and C5 appear at approximately 125.6 ppm and 138.9 ppm, respectively. The introduction of bromine at these positions would shift these signals significantly upfield.

The following table presents the expected ¹³C NMR chemical shifts for the oxazole ring of this compound, contrasted with the parent compound.

Carbon Atom 2-Phenyloxazole (Approx. δ, ppm) This compound (Predicted δ, ppm) Reason for Shift
C2 161.1~160-162Minimal effect from remote bromine atoms.
C4 125.6~115-120Strong upfield shift due to heavy atom effect of bromine.
C5 138.9~128-133Strong upfield shift due to heavy atom effect of bromine.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the exact molecular weight and the fragmentation pattern, which offers clues about the molecule's structure.

For this compound (C₉H₅Br₂NO), the most distinctive feature in its mass spectrum would be the molecular ion (M⁺) peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic pattern for its molecular ion:

M⁺ peak: Contains two ⁷⁹Br isotopes.

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope. Its intensity will be approximately twice that of the M⁺ peak.

M+4 peak: Contains two ⁸¹Br isotopes. Its intensity will be approximately equal to that of the M⁺ peak.

This results in a readily identifiable 1:2:1 intensity ratio for the M⁺, M+2, and M+4 peaks, confirming the presence of two bromine atoms.

The fragmentation of the molecular ion under electron impact (EI) would likely proceed through several predictable pathways, including the loss of bromine atoms and cleavage of the heterocyclic ring.

Fragment Ion (m/z) Proposed Identity Notes
303/305/307[C₉H₅Br₂NO]⁺Molecular ion cluster (ratio ~1:2:1).
224/226[C₉H₅BrNO]⁺Loss of a bromine radical (∙Br).
196/198[C₉H₅Br]⁺Loss of ∙Br and the CNO fragment.
145[C₉H₅NO]⁺Loss of both bromine atoms.
117[C₈H₅O]⁺Loss of Br₂, HCN.
105[C₇H₅O]⁺Benzoyl cation, from cleavage of the oxazole ring.
77[C₆H₅]⁺Phenyl cation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra provide a "fingerprint" based on the types of bonds and functional groups present. For this compound, key characteristic absorption bands are expected.

Phenyl Group Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1600–1450 cm⁻¹ region.

Oxazole Ring Vibrations: The C=N stretching vibration of the oxazole ring is expected to appear in the 1620–1580 cm⁻¹ region. The ring stretching modes (often coupled C-O, C-C, C=N vibrations) will contribute to the fingerprint region (1500–1000 cm⁻¹).

C-Br Vibrations: The carbon-bromine stretching vibrations are found at low frequencies, typically in the 600–500 cm⁻¹ range. These bands may be weak in the IR spectrum but could be more prominent in the Raman spectrum.

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectrum Notes
Aromatic C-H Stretch3100–3000IR, RamanPhenyl group protons.
C=N Stretch1620–1580IR, RamanCharacteristic of the oxazole imine bond.
Aromatic C=C Stretch1600–1450IR, RamanMultiple bands expected for the phenyl ring.
Oxazole Ring Modes1500–1000IR, RamanComplex coupled vibrations forming the fingerprint.
C-Br Stretch600–500IR, RamanStretching of the bonds to the heavy halogen atoms.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

While no public crystal structure for this compound is available, single-crystal XRD would provide the ultimate confirmation of its molecular structure and reveal how the molecules are arranged in the solid state. An XRD analysis would determine precise bond lengths, bond angles, and torsional angles.

Based on structures of similar brominated heterocyclic compounds, one can predict key structural features:

Planarity: The oxazole ring itself is planar. The phenyl ring would be twisted relative to the oxazole plane to minimize steric hindrance.

Intermolecular Interactions: In the crystal lattice, non-covalent interactions would be expected to play a significant role. Given the presence of bromine atoms, halogen bonding (an interaction between the electrophilic region of a bromine atom and a nucleophilic site on an adjacent molecule) could be a dominant packing force. Additionally, π–π stacking between the aromatic phenyl and oxazole rings of adjacent molecules is possible.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or certain metal complexes.

This compound is a standard organic molecule with a closed-shell electronic structure, meaning all its electrons are paired. Therefore, in its ground state, it is diamagnetic and EPR silent . This technique would not be applicable for the characterization of the neutral, stable molecule itself.

The relevance of EPR spectroscopy would only arise if the molecule were to participate in a reaction that generates radical intermediates. For instance, if this compound were to be reduced by one electron to form a radical anion, or if it were a precursor in a reaction involving radical species, then EPR could be used to detect and characterize those transient paramagnetic intermediates. However, no such studies have been reported in the literature for this specific compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations would provide the optimized molecular geometry, vibrational frequencies, and various electronic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential, Global Chemical Reactivity Descriptors)

This subsection would involve a detailed analysis of the molecule's electronic characteristics.

HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap typically implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) indicate electron-poor areas prone to nucleophilic attack.

Global Chemical Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) would be calculated from the HOMO and LUMO energies. These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, providing a quantitative measure of its reactivity.

Conformational Analysis

A conformational analysis would be performed to identify the most stable three-dimensional arrangement of the 4,5-Dibromo-2-phenyloxazole molecule. This typically involves rotating the phenyl group relative to the oxazole (B20620) ring and calculating the potential energy at each rotational angle. The resulting energy profile would reveal the global minimum energy conformation and the energy barriers between different conformers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling could be used to study the mechanisms of reactions involving this compound, such as nucleophilic substitution at the bromine positions or electrophilic substitution on the phenyl ring. By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathway, determine activation energies, and predict the feasibility and selectivity of different reactions.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions or Solution Behavior

MD simulations would be employed to study the dynamic behavior of this compound over time. If the molecule is investigated as a potential drug candidate, MD simulations could model its interaction with a biological target (e.g., a protein receptor), assessing the stability of the ligand-receptor complex and identifying key binding interactions. Simulations in a solvent box (e.g., water) would reveal its behavior in solution, including solvation effects and dynamic conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Studies

If a series of related oxazole derivatives with known biological activities were available, a QSAR study could be developed. This would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and using statistical methods to build a mathematical model that correlates these descriptors with their biological activity. Such a model would be valuable for predicting the activity of new, unsynthesized derivatives and guiding the design of more potent compounds.

Theoretical Studies of Noncovalent Interactions

This section would focus on identifying and quantifying the noncovalent interactions that govern the molecule's behavior in a condensed phase, such as in a crystal lattice or within a protein binding site. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be used to analyze interactions such as halogen bonding (involving the bromine atoms), π-π stacking (between phenyl and/or oxazole rings), and hydrogen bonds, determining their nature and strength.

Halogen Bonding in Oxazole Derivatives

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. foragerone.comnih.gov This interaction is directional and has emerged as a powerful tool in crystal engineering and supramolecular chemistry. nih.gov In the context of oxazole derivatives, the bromine atoms of this compound are potential halogen bond donors.

Theoretical studies on similar halogenated molecules utilize quantum chemical methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) to analyze these interactions. jchr.org For instance, geometry optimization can reveal the preferred orientation of interacting molecules, while calculations of interaction energies quantify the strength of the halogen bonds. Molecular Electrostatic Potential (MEP) maps are also employed to visualize the electrophilic and nucleophilic regions of a molecule, identifying likely sites for halogen bonding. jchr.org

In a related compound, 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-(3-bromophenyl)-1,3,4-oxadiazole, MEP analysis confirmed nucleophilic sites at the oxygen, nitrogen, and halogen atoms. jchr.org Such computational approaches would be invaluable in predicting and understanding the halogen bonding behavior of this compound with various halogen bond acceptors. The strength of these bonds can be influenced by the nature of the substituent on the halogenated ring, with electron-withdrawing groups generally enhancing the interaction.

Table 1: Computational Methods for Halogen Bond Analysis

Computational Method Application in Studying Halogen Bonding
Density Functional Theory (DFT) Geometry optimization, calculation of interaction energies, vibrational analysis. jchr.org
Møller–Plesset perturbation theory (MP2) High-level calculation of interaction energies.
Molecular Electrostatic Potential (MEP) Visualization of electrophilic and nucleophilic regions to predict interaction sites. jchr.org
Natural Bond Orbital (NBO) Analysis Investigation of charge transfer and orbital interactions. jchr.org

Role in Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable structures through noncovalent interactions. nih.gov Halogen bonding, alongside other interactions like hydrogen bonding and π-π stacking, plays a pivotal role in directing the self-assembly of molecules. nih.gov The presence of two bromine atoms and a phenyl group in this compound provides multiple sites for such interactions, making it a promising candidate for the construction of complex supramolecular architectures.

Computational modeling can predict how these molecules might assemble. By simulating the interactions between multiple this compound molecules, researchers can explore the formation of dimers, chains, or more complex networks. mdpi.com For example, studies on diphenylalanine peptide nanotubes have shown that chirality can significantly affect the self-assembly process, leading to different morphologies. nih.govmdpi.com While this compound is not chiral, this highlights the sensitivity of self-assembly to subtle molecular features that can be explored computationally.

The interplay between different noncovalent forces is crucial. In 4,5-dibromo-2-hexyloxyphenol, a combination of hydrogen bonds, π-π stacking, and Br...Br as well as Br...O contacts dictates the final crystal structure. nih.gov Similar competitive or cooperative interactions would be expected to govern the self-assembly of this compound.

Implications for Molecular Recognition and Crystal Engineering

The principles of molecular recognition, where molecules selectively bind to one another, are fundamental to crystal engineering. nih.gov By understanding and controlling the noncovalent interactions of this compound, it is possible to design crystalline materials with desired structures and properties. nih.gov

Computational studies are instrumental in this design process. They allow for the virtual screening of co-formers that can interact with this compound in a predictable manner to form co-crystals. The specific geometry of the halogen bonds, with the C-Br···N or C-Br···O angle typically being close to 180°, provides a high degree of directionality, which is a key advantage in crystal engineering.

Theoretical calculations can help in understanding the subtle factors that determine which supramolecular synthons—structural units formed by intermolecular interactions—are favored. For instance, in a series of co-crystallization experiments with 1,4-dibromotetrafluorobenzene, the resulting halogen bond geometries showed statistically significant correlations with the molecular electrostatic potential and steric factors of the acceptor molecules. rsc.orgresearchgate.net Such quantitative understanding, derived from computational analysis, is essential for the rational design of new materials based on this compound.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-(3-bromophenyl)-1,3,4-oxadiazole
4,5-dibromo-2-hexyloxyphenol
Diphenylalanine

Synthetic Applications and Building Block Utility

Precursors for Highly Substituted and Functionalized Oxazoles

The 4,5-dibromo-2-phenyloxazole scaffold serves as an excellent starting point for the synthesis of polysubstituted oxazoles. The bromine atoms act as versatile synthetic handles for a variety of transformations, most notably metal-halogen exchange and transition metal-catalyzed cross-coupling reactions. thieme-connect.com

A key synthetic strategy to access this compound involves a halogen dance reaction. thieme-connect.comresearchgate.net This reaction facilitates the migration of a halogen from position 5 to the less accessible position 4, with the concurrent introduction of an electrophile at the now vacant C5 position. thieme-connect.com The synthesis of this compound itself has been achieved in good yield (76%) using 1,2-dibromo-1,1,2,2-tetrachloroethane as the bromine source in such a reaction. thieme-connect.com

Once obtained, the dibrominated oxazole (B20620) opens pathways to fully substituted oxazoles. The bromine at the C4-position can be selectively targeted for functionalization through metal-halogen exchange, followed by trapping with electrophiles, or via metal-assisted cross-coupling reactions. thieme-connect.com This stepwise functionalization allows for the controlled introduction of different substituents at both the C4 and C5 positions. This methodology is a significant advancement, as the direct synthesis of 4-bromooxazoles with a free 5-position was previously unknown. thieme-connect.com

The utility of bromooxazoles as multipurpose building blocks is well-demonstrated by their successful application in Suzuki–Miyaura, Sonogashira, and Stille cross-coupling reactions. researchgate.netsci-hub.se These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of substituted oxazoles that are otherwise difficult to synthesize. thieme-connect.comresearchgate.net

Table 1: Selected Reactions for Functionalizing the this compound Core

Reaction Type Position(s) Functionalized Reagents/Catalysts Resulting Structure Citation(s)
Halogen Dance Reaction C4 and C5 LDA, 1,2-dibromo-1,1,2,2-tetrachloroethane This compound thieme-connect.com
Metal-Halogen Exchange C4 or C5 n-BuLi, Electrophile (e.g., R-X) 4-Bromo-5-substituted or 5-Bromo-4-substituted-2-phenyloxazole thieme-connect.comsci-hub.se
Suzuki-Miyaura Coupling C4 and/or C5 Aryl/vinyl boronic acids, Pd catalyst 4,5-Diaryl/divinyl-2-phenyloxazole researchgate.netsci-hub.se

Applications in the Synthesis of Natural Products and Analogues

The oxazole ring is a recurring structural motif in a vast number of natural products that exhibit significant biological activity. thieme-connect.comthepharmajournal.com Consequently, synthetic methodologies that allow for the construction of substituted oxazoles are of paramount importance. The utility of functionalized 2-phenyloxazoles as key intermediates has been demonstrated in the total synthesis of several natural products.

For instance, an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, involving a copper-catalyzed intramolecular cyclization, has been employed to produce the naturally occurring 2,5-diaryloxazoles texamine and uguenenazole. nih.govresearchgate.net This was achieved through the hydrolysis and decarboxylation of the corresponding 2,5-diaryloxazole-4-carboxylate precursors. nih.gov The versatility of the this compound building block provides a strategic advantage for creating analogues of these natural products. By sequentially replacing the bromine atoms with various aryl or heteroaryl groups via cross-coupling reactions, chemists can generate a library of texamine and uguenenazole analogues for structure-activity relationship (SAR) studies.

Furthermore, this building block approach has been applied to the synthesis of a simplified and stabilized analogue of ajudazol, showcasing its practical value in creating functional mimics of complex natural products. researchgate.net The ability to precisely install different functional groups at the C4 and C5 positions of the oxazole core is critical for fine-tuning the biological and pharmacological properties of these synthetic analogues.

Development of Optoelectronic Materials from Halogenated Oxazole Derivatives

There is a growing interest in the development of organic semiconductors (OSCs) for applications in various electronic devices. acs.org Oxazole derivatives are recognized for their potential photophysical and photochemical properties, making them attractive candidates for use in materials science, including as components of semiconductor devices. thepharmajournal.comchemrxiv.org Halogenated oxazoles, such as this compound, are particularly promising precursors in this field.

The bromine atoms on the oxazole ring serve as key functionalization points for extending the π-conjugated system of the molecule, a common strategy for tuning the optical and electronic properties of organic materials. acs.org Through palladium-catalyzed cross-coupling reactions, various aromatic and heteroaromatic units can be attached at the C4 and C5 positions. This synthetic flexibility allows for the systematic modification of the molecular structure to control properties such as the HOMO/LUMO energy levels and the optical band gap (Egopt). acs.org

Research on related benzo[1,2-d:4,5-d′]bisoxazole systems has shown that the optical and electronic properties are highly dependent on their structure and conformation. acs.org Similarly, the photoluminescent properties of benzoxazole (B165842) and naphthoxazole derivatives are being actively explored. periodikos.com.br By leveraging the synthetic accessibility of this compound, new classes of oxazole-based materials with tailored optoelectronic characteristics can be designed and synthesized for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Design of Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of transition-metal catalysis. uwo.ca Bidentate ligands, which bind to a metal center through two donor atoms, are particularly important as they often confer enhanced stability and selectivity to the resulting catalyst. The rigid heterocyclic scaffold of this compound, combined with its two reactive bromine sites, makes it an ideal platform for the design of new bidentate ligands.

Well-established classes of chiral ligands, such as bisoxazolines and phosphinooxazolines (PHOX), have proven to be highly effective in a wide range of asymmetric catalytic reactions. mdpi.comd-nb.info The synthetic strategy for these ligands often involves linking two oxazoline (B21484) rings or an oxazoline and a phosphine (B1218219) group to a central backbone.

The this compound core can serve as this rigid backbone. Through nucleophilic substitution or cross-coupling reactions, chelating groups containing phosphorus, nitrogen, or sulfur donor atoms can be installed at the C4 and C5 positions. This would lead to a new class of P,P-, N,N-, or P,N-type ligands where the oxazole ring enforces a specific geometry on the chelating arms. For example, a synthetic route analogous to the preparation of imidazolium-tagged BINAP ligands from a dibromo precursor could be envisioned, where the bromine atoms are replaced by phosphine-containing moieties. mdpi.com The resulting ligands could then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for reactions like asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond formation. uwo.camdpi.com

Chemical Probes and Sensing Applications (derived from properties of related oxazoles)

Fluorescent chemical probes are indispensable tools in chemical biology and diagnostics for visualizing and quantifying specific analytes in complex environments. Oxazole-based fluorophores are attractive scaffolds for probe design due to their favorable photoluminescent properties and the potential for chemical modification. periodikos.com.brperiodikos.com.br Related heterocyclic systems, such as naphthoxazoles and benzoxazoles, have been successfully developed into fluorescent probes for detecting reactive oxygen species like singlet oxygen (¹O₂) and for interacting with biomolecules such as DNA. periodikos.com.brnih.govuchile.cl

The core principle behind many of these probes involves a fluorescence quenching mechanism that is reversed upon interaction with the target analyte. nih.govuchile.cl For example, a new family of naphthoxazole-based probes shows a dramatic increase in fluorescence (by two orders of magnitude) upon reacting with singlet oxygen. nih.govuchile.cl Similarly, the fluorescence emission of certain benzoxazole and naphthoxazole derivatives is significantly enhanced upon binding to DNA. periodikos.com.br

This compound represents a versatile platform for constructing novel chemical probes based on these principles. The 2-phenyloxazole (B1349099) core can act as the fluorophore, while the two bromine atoms provide convenient handles for attaching other essential components, such as:

A recognition element: A group that specifically binds to the target analyte.

A quencher: A moiety that suppresses the fluorescence of the oxazole core until the probe interacts with its target.

A biocompatible tag: A group, such as biotin, that can be used for affinity labeling and pull-down experiments, as demonstrated with other oxazole-based probes. nih.gov

By employing cross-coupling reactions, a wide variety of functional units can be appended to the this compound scaffold, enabling the rational design of highly specific and sensitive probes for a multitude of biological and environmental sensing applications.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Site-Selective Transformations of Dibromooxazoles

A primary challenge and opportunity in the chemistry of 4,5-dibromo-2-phenyloxazole lies in the controlled, site-selective functionalization of the C4 and C5 positions. The development of novel catalytic systems is paramount to achieving this goal, moving beyond traditional cross-coupling methods to more sophisticated and selective transformations.

Recent advancements in palladium catalysis have shown promise in differentiating between the two bromine substituents. For instance, the choice of palladium precatalyst and ligands can influence which carbon-bromine bond is activated. nih.govacs.org Researchers are exploring a variety of phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) to tune the steric and electronic properties of the catalyst, thereby directing the regioselectivity of cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings. beilstein-journals.orgresearchgate.net The goal is to develop catalytic systems that can selectively functionalize either the C4 or C5 position with high fidelity, a feat that has been challenging to achieve with high yields. nih.gov

Furthermore, the exploration of catalysts based on other transition metals like nickel and rhodium is an active area of research. beilstein-journals.org These metals can offer different reactivity profiles and may provide alternative pathways for selective C-Br bond activation. The development of dual-catalytic systems, where two different catalysts work in concert to achieve selective transformations, is another promising avenue.

Catalyst System ComponentRole in Site-SelectivityResearch Focus
Palladium Precatalysts Influences the active catalytic species. nih.govExploring different Pd(0) and Pd(II) sources.
Ligands (Phosphines, NHCs) Tunes steric and electronic environment of the metal center. nih.govbeilstein-journals.orgDesign of new, highly specific ligands for oxazole (B20620) substrates.
Alternative Transition Metals Offers different reactivity and selectivity profiles. beilstein-journals.orgInvestigating Ni and Rh catalysts for cross-coupling reactions.
Dual-Catalytic Systems Enables sequential or cooperative catalytic cycles.Combining different metal catalysts or a metal and an organocatalyst.

Integration of Advanced Flow Chemistry and Automation for Enhanced Synthesis

The synthesis of oxazole derivatives, including this compound, is increasingly benefiting from the integration of advanced flow chemistry and automation. acs.orgrsc.org These technologies offer significant advantages over traditional batch processes, including improved safety, scalability, and efficiency.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This level of control can lead to higher yields, fewer byproducts, and improved reproducibility. For the synthesis of halogenated oxazoles, flow chemistry can be particularly advantageous for handling hazardous reagents and for optimizing multi-step sequences. acs.orgresearchgate.net Researchers are actively developing continuous flow methods for the synthesis and subsequent functionalization of dibromooxazoles. rsc.orgresearchgate.net

Automation, coupled with flow chemistry, can accelerate the discovery and optimization of new reactions. High-throughput screening platforms can be used to rapidly test a wide range of catalysts, ligands, and reaction conditions, significantly speeding up the development of new synthetic methodologies for this compound.

Rational Design of Oxazole Derivatives through Advanced Computational Methods

Computational chemistry is playing an increasingly vital role in the rational design of novel oxazole derivatives with desired properties. nih.govrroij.comuchile.cljcchems.com Density Functional Theory (DFT) and other quantum chemistry methods can be used to predict the geometric and electronic structures of molecules, as well as their reactivity and spectroscopic properties. scispace.comirjweb.com

For this compound, computational studies can help to:

Predict Reactivity: Calculate the relative reactivity of the C4 and C5 positions towards different reagents, aiding in the design of site-selective reactions. scispace.com

Elucidate Reaction Mechanisms: Model the transition states and intermediates of catalytic cycles to understand the factors that control regioselectivity.

Design Novel Derivatives: In silico screening of virtual libraries of oxazole derivatives can identify candidates with specific biological or material properties. rroij.commdpi.com

By combining computational predictions with experimental validation, researchers can accelerate the development of new functional molecules derived from this compound. researchgate.net

Exploration of New Reactivity Modes for Halogenated Oxazoles

Beyond traditional cross-coupling reactions, researchers are exploring new reactivity modes for halogenated oxazoles like this compound. These emerging areas open up new possibilities for creating complex molecular architectures.

One such area is C-H functionalization , where a carbon-hydrogen bond on the phenyl ring or a substituent is directly converted into a new bond. organic-chemistry.orgthieme-connect.comnih.govresearchgate.net This atom-economical approach avoids the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation is a powerful tool for this purpose. beilstein-journals.orgorganic-chemistry.org

Photocatalysis is another rapidly growing field that offers new ways to activate halogenated oxazoles. sigmaaldrich.comconicet.gov.arresearchgate.net Using visible light and a photocatalyst, it is possible to generate radical intermediates from the carbon-bromine bonds, which can then participate in a variety of bond-forming reactions. rsc.orgacs.org This approach provides access to reaction pathways that are often complementary to traditional thermal methods.

The halogen dance reaction , a base-mediated isomerization of halogenated aromatics, has also been investigated as a method to access different substitution patterns on the oxazole ring. researchgate.net

Expanding the Scope of Applications in Interdisciplinary Fields

The unique structural and electronic properties of oxazoles make them attractive scaffolds for applications in a variety of interdisciplinary fields. Research into the derivatives of this compound is poised to contribute to several key areas:

Medicinal Chemistry: Oxazole-containing molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. irjmets.commdpi.comniscpr.res.in The ability to selectively functionalize the dibromooxazole core allows for the synthesis of libraries of compounds for drug discovery programs. mdpi.comacs.org

Materials Science: The rigid, planar structure of the oxazole ring, combined with the potential for extensive π-conjugation through the phenyl group and further substitutions, makes these compounds interesting candidates for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Agrochemicals: Oxazole derivatives have found use as fungicides and herbicides. irjmets.com The development of new derivatives from this compound could lead to the discovery of more potent and selective agrochemicals.

As our understanding of the fundamental reactivity of this compound deepens and new synthetic tools become available, the potential for this versatile building block to impact a wide range of scientific disciplines will undoubtedly continue to grow.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dibromo-2-phenyloxazole, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves bromination of 2-phenyloxazole precursors. For example, bromine or NBS (N-bromosuccinimide) in dichloromethane or acetic acid under controlled temperatures (0–25°C) can achieve regioselective dibromination at the 4,5-positions. Solvent choice and stoichiometry are critical: excess bromine may lead to over-bromination, while inert atmospheres prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves yield .
  • Key Factors :

  • Temperature control to avoid decomposition.
  • Use of Lewis acids (e.g., FeBr₃) to enhance regioselectivity.
  • Monitoring via TLC or HPLC to track reaction progress.

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Multimodal spectroscopic analysis is essential:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and oxazole ring carbons (δ 150–160 ppm) confirm the core structure. Absence of vinyl protons rules out dihydrooxazole impurities .
  • IR Spectroscopy : C-Br stretches (~500–600 cm⁻¹) and C=N oxazole vibrations (~1600 cm⁻¹) validate functional groups.
  • GC-MS/EI-MS : Molecular ion peak at m/z 322 (for C₉H₅Br₂NO) and fragmentation patterns distinguish the compound from isomers.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-deficient oxazole ring facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, but competing debromination or ring-opening can occur. Strategies include:

  • Catalyst Optimization : Pd(PPh₃)₄ with SPhos ligand enhances selectivity for C-Br bonds over C-N cleavage .
  • Solvent/Base Pairing : Use of toluene/Na₂CO₃ minimizes nucleophilic attack on the oxazole ring.
  • Kinetic Studies : In-situ monitoring (e.g., Raman spectroscopy) identifies intermediate species, enabling real-time adjustment of reaction parameters .

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase the electrophilicity of the oxazole core, accelerating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., -OMe) stabilize the ring but reduce reactivity. Computational DFT studies (e.g., HOMO-LUMO gap analysis) can predict regioselectivity in further functionalization .
  • Experimental Design :

  • Synthesize derivatives with para-substituted phenyl groups.
  • Compare reaction rates in model transformations (e.g., amination).

Q. What methodological rigor is required to assess the biological activity of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Assays : Use IC₅₀ values in enzyme inhibition studies (e.g., kinase assays) with triplicate measurements to ensure reproducibility.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) differentiate specific activity from general toxicity.
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., bromine position) with bioactivity using multivariate regression .

Key Considerations for Contradictions

  • Synthetic Routes : highlights DMSO as a solvent for oxazole synthesis, but bromination in DMSO may lead to sulfoxide byproducts. Alternative solvents (e.g., DCM) are preferable for halogenation .
  • Characterization : While GC-MS is widely used (), high-resolution mass spectrometry (HRMS) provides superior accuracy for molecular ion confirmation in complex matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.